REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[CH:5][C:6]=1[C:7](OC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.CCOCC.O>[CH3:1][C:2]1[O:3][C:4]([C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:19])([F:18])[F:20])=[CH:15][CH:16]=2)=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8|
|
Name
|
methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
intermediate 23
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the organic solution extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product isolated
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
was further purified by Biotage™ chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of petroleum ether:ethyl acetate (1:1) as eluent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC1CO)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |